molecular formula C11H19NO5 B6151358 (1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid CAS No. 927870-60-8

(1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid

Cat. No.: B6151358
CAS No.: 927870-60-8
M. Wt: 245.27 g/mol
InChI Key: LUFYOKRQPSBJIS-GJMOJQLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a hydroxyl group at the 4-position, and a carboxylic acid at the 1-position. The Boc group enhances stability during synthesis, while the hydroxyl and carboxylic acid moieties contribute to hydrogen-bonding interactions, influencing solubility and reactivity .

Properties

CAS No.

927870-60-8

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(1R,3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-4-6(9(14)15)5-8(7)13/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t6-,7+,8-/m1/s1

InChI Key

LUFYOKRQPSBJIS-GJMOJQLCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@H]1O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)O

Purity

95

Origin of Product

United States

Biological Activity

(1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C12H23NO5
  • Molecular Weight : 251.32 g/mol
  • CAS Number : 1392745-22-0

Synthesis

The synthesis of this compound typically involves the protection of amino groups and the introduction of functional groups through various organic reactions. For instance, a common method includes the use of tert-butoxycarbonyl (Boc) protection for amino groups followed by cyclization reactions to form the cyclopentane structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in antibiotic development .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown promise as an inhibitor of serine proteases, which play crucial roles in various physiological processes including blood coagulation and immune responses. Inhibitory assays revealed IC50 values indicating effective inhibition at micromolar concentrations .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against E. coli and S. aureus with MIC values < 50 µg/mL .
Enzyme Inhibition Effective serine protease inhibitor with an IC50 of 10 µM, indicating strong inhibition capabilities .
Anticancer Activity Induced apoptosis in breast cancer cell lines with a reduction in cell viability by 60% at 100 µM concentration .

Scientific Research Applications

Medicinal Chemistry

Analgesic and Antinociceptive Properties

Recent studies have highlighted the potential of derivatives of this compound in developing new analgesics. One notable application is in the synthesis of peptidomimetics that mimic the structure of natural analgesics like morphiceptin. The incorporation of this compound into peptidomimetic structures has shown promise in enhancing analgesic activity while maintaining lower side effects compared to traditional opioids .

Case Study: Peptidomimetic Synthesis

A study published in 2020 synthesized a new morphiceptin peptidomimetic using (1R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylic acid as a key building block. The resulting compound exhibited significant binding affinity to opioid receptors, suggesting its potential as a therapeutic agent for pain management .

Synthetic Organic Chemistry

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its unique cyclopentane structure allows for the introduction of various functional groups, making it useful in constructing complex organic molecules.

Data Table: Synthetic Applications

Reaction TypeDescriptionYield (%)
AmidationCoupling with amines to form amides85
EsterificationReaction with alcohols to form esters90
DeprotectionRemoval of BOC group to yield free amine95

These reactions demonstrate the compound's utility in generating diverse chemical entities for further research and development.

Biochemical Research

Role in Enzyme Inhibition Studies

The compound has been explored for its role as an inhibitor in various biochemical pathways. Its structural features allow it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms.

Case Study: Inhibition of Adhesion Molecules

Research has indicated that carboxylic acid derivatives similar to this compound can inhibit adhesion molecules such as ICAM-1. These findings suggest potential applications in treating inflammatory diseases where adhesion molecule expression is upregulated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Compound 8 : (3S)-3-((tert-Butoxycarbonyl)amino)-4-(difluoromethylenyl)-1-(phenylselanyl)cyclopentane-1-carboxylic acid
  • Molecular Formula : C₁₈H₂₁F₂NNaO₄Se
  • Key Features : Difluoromethylenyl and phenylselanyl substituents.
  • Synthesis : Prepared via lithium hydroxide-mediated hydrolysis of a methyl ester precursor, followed by Boc deprotection with trifluoroacetic acid (TFA) .
  • Properties : The difluoromethylenyl group enhances electrophilicity, while selenium introduces redox activity. NMR data (¹H, ¹³C, ¹⁹F) confirm stereochemical integrity .
Peramivir Intermediate : (1S,2S,3R,4R)-Methyl 3-((R)-1-acetamido-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate
  • Molecular Formula: Not explicitly provided (estimated C₂₀H₃₅N₃O₆).
  • Key Features : Methyl ester, acetamido, and ethylbutyl substituents.
  • Application : Intermediate in the synthesis of Peramivir (antiviral drug). The ester group improves cell permeability compared to carboxylic acids .

Ring Size and Stereochemical Differences

Cyclohexane Analog : (1R,3S,4S)-4-{[(tert-Butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid
  • Molecular Formula: C₁₂H₂₁NO₅
  • Key Differences : Cyclohexane ring (vs. cyclopentane) and (1R,3S,4S) stereochemistry.

Piperidine-Based Analog

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
  • Molecular Formula: C₁₇H₂₃NO₄
  • Key Features : Piperidine ring and phenyl substituent.
  • Applications : Used in peptide mimetics; the phenyl group enhances lipophilicity, favoring blood-brain barrier penetration .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound C₁₂H₁₉NO₅ 273.28 Boc, hydroxyl, carboxylic acid High polarity; stereospecific synthesis
Compound 8 C₁₈H₂₁F₂NNaO₄Se 456.05 Boc, difluoromethylenyl, phenylselanyl Redox-active; 92% yield in synthesis
Cyclohexane Analog C₁₂H₂₁NO₅ 259.30 Boc, hydroxyl, carboxylic acid Altered ring conformation
Peramivir Intermediate ~C₂₀H₃₅N₃O₆ ~437.50 Boc, methyl ester, acetamido Antiviral intermediate; ester hydrolysis

Preparation Methods

Enzymatic Asymmetric Reduction

Enzymatic methods dominate for installing stereocenters. For example, 3-carbonylcyclopentanecarboxylic acid is reduced to (3R)-3-hydroxycyclopentanecarboxylic acid using a carbonyl reductase/glucose dehydrogenase system, achieving 92% yield and 99% ee. This step avoids traditional resolution techniques, reducing costs and waste.

Diazonium Salt Rearrangement

A patent by CN102633686A details diazabicyclo[2.2.1]hept-5-en-3-one rearrangement under acidic conditions to form aminocyclopentanol intermediates. Treatment with sodium nitrite in sulfuric acid generates diazonium salts, which decompose thermally to yield hydroxy-amino cyclopentane frameworks.

Boc-Protection and Carboxylation

tert-Butoxycarbonyl (Boc) Protection

The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP). For example, (1R,3S)-3-aminocyclopentanol reacts with Boc₂O at 0°C to afford the Boc-protected derivative in 85% yield.

Carboxylic Acid Formation

Methyl ester intermediates (e.g., methyl (1S,3R,4S)-3-Boc-amino-4-hydroxycyclopentanecarboxylate) are hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran/water (THF/H₂O) at 25°C. This step achieves quantitative conversion to the carboxylic acid without epimerization.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)ee (%)Reference
Enzymatic reduction3-Carbonylcyclopentanecarboxylic acidAsymmetric reduction → Boc protection → hydrolysis9299
Vince lactam hydrogenationVince lactamHydrogenation → Boc protection → oxidation7898
Diazonium rearrangementDiazabicycloheptenoneDiazotization → thermal rearrangement → hydrolysis6595

Critical Challenges and Optimization Strategies

Stereochemical Control

Grignard reagent additions to bicyclic ketones (e.g., methyl magnesium bromide) often lead to diastereomer mixtures. Chiral auxiliaries or enzymatic resolutions are required to isolate the (1R,3S,4R) configuration.

Scalability of Enzymatic Methods

While enzymatic reductions offer high ee, NADPH regeneration remains costly. Immobilized enzyme systems and glucose-driven cofactor recycling reduce operational costs by 40%.

Industrial-Scale Production Insights

The CN110092726B patent outlines a cost-effective route for bictegravir intermediate synthesis:

  • Asymmetric reduction : 3-Carbonylcyclopentanecarboxylic acid → (3R)-3-hydroxycyclopentanecarboxylic acid (92% yield).

  • Rearrangement cyclization : DPPA-mediated cyclization to form (1R,5S)-2-oxo-4-azabicyclo[3.2.1]octane-3-one (75% yield).

  • Hydrolysis : 4 M HCl at 95°C cleaves the bicyclic intermediate to (1R,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride (88% yield).

Emerging Catalytic Innovations

Carboxylic Acid-Catalyzed Transamidation

Recent work by Yoshida et al. demonstrates 4-methoxybenzoic acid-catalyzed transamidation of Boc-diketopiperazines (DKPs) with amino acid esters. This method rapidly constructs tripeptides but may adapt to cyclopentane carboxylate functionalization.

Difluoromethylene Analog Synthesis

Trifluoromethylation via CuI-mediated cross-coupling introduces fluorinated groups to cyclopentane cores, enhancing metabolic stability. For example, iodocyclopentane intermediates react with methyl fluorosulfonyldifluoroacetate (MSFDA) to install CF₃ groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and stereochemical purity?

  • Methodological Answer : Synthesis typically involves multi-step strategies starting from cyclopentane precursors. Key steps include:

  • Ring-Closing Metathesis (RCM) : To construct the cyclopentane backbone with stereochemical control .
  • Boc Protection : Introduce the tert-butoxycarbonyl group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Hydroxylation : Stereoselective oxidation (e.g., Sharpless dihydroxylation) or enzymatic catalysis to install the 4-hydroxy group .
  • Optimize yields by controlling temperature (0–25°C for Boc protection) and using chiral auxiliaries to preserve stereochemistry.

Q. Which analytical techniques are critical for confirming stereochemistry and functional group integrity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration of chiral centers .
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using COSY and HSQC to verify substituent positions (e.g., δ ~1.4 ppm for Boc methyl groups) .
  • NOESY : Confirms spatial proximity of hydroxyl and amino groups to validate stereochemistry .
  • HPLC with Chiral Columns : Quantifies enantiomeric excess (>98% for pharmaceutical-grade purity) .

Q. How can researchers safely handle this compound given limited toxicity data?

  • Methodological Answer :

  • PPE : Use P95 respirators for dust control and nitrile gloves to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
  • Storage : Keep under inert gas (argon) at –20°C to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can decarboxylative cross-coupling metallaphotoredox catalysis modify the carboxylic acid moiety?

  • Methodological Answer :

  • Catalytic System : Use Fe/Ni dual catalysis under blue LED light to activate the carboxylic acid for C(sp³)–C(sp²) bond formation .
  • Key Parameters :
  • Substrate Scope : Compatible with aryl iodides (e.g., electron-deficient partners yield 65–78% cross-coupled products) .
  • Additives : Include Zn dust or 4-ethylpyridine to suppress dimerization side reactions .
  • Limitations : Unactivated carboxylic acids require ligand-modified Fe catalysts (e.g., cyclam) for efficient decarboxylation .

Q. What strategies mitigate competing oxidation during catalytic hydrocarboxylation of cyclopentane derivatives?

  • Methodological Answer :

  • Catalyst Selection : Cu-based catalysts (e.g., compound 1 in ) reduce ketone/alcohol byproducts compared to Co analogs (26% vs. 7% yield for cyclopentane carboxylation) .
  • Reaction Conditions :
  • Temperature : Lower temps (40–60°C) minimize radical-mediated oxidation .
  • Solvent : Use non-polar solvents (e.g., hexane) to disfavor polar oxidation intermediates .

Q. How does stereochemistry influence biological activity in drug discovery?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • The (1R,3S,4R) configuration enhances binding to enzymatic pockets (e.g., proteases) via H-bonding (hydroxyl) and hydrophobic interactions (Boc group) .
  • Case Study : In thromboxane A2 receptor antagonism, cyclopentane derivatives with analogous stereochemistry show IC50 values comparable to parent carboxylic acids .
  • Screening : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target affinity .

Q. Can orthogonal protection strategies be applied to selectively modify functional groups?

  • Methodological Answer :

  • Boc Deprotection : Use TFA (trifluoroacetic acid) in DCM (1:1 v/v) to remove Boc without affecting the carboxylic acid .
  • Hydroxyl Protection : Temporarily silylate the 4-hydroxy group with TBSCl (tert-butyldimethylsilyl chloride) during amine modification .
  • Carboxylic Acid Activation : Convert to acyl chloride (SOCl₂) or NHS ester for peptide coupling .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for cyclopentane functionalization?

  • Methodological Answer :

  • Contextual Factors : Compare substrate purity (e.g., residual moisture degrades Boc groups) and catalyst loading (e.g., 5 mol% Fe vs. 2.5 mol% Ni in ) .
  • Validation : Reproduce reactions under inert conditions (glovebox) and characterize intermediates via in-situ IR or MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.